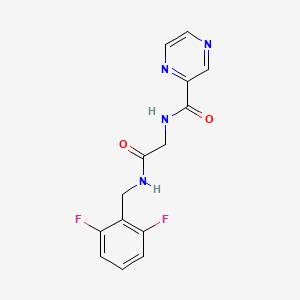

C14H12F2N4O2

Description

C₁₄H₁₂F₂N₄O₂ is a fluorinated nitrogen-oxygen heterocyclic compound with a molecular weight of 306.27 g/mol (calculated from atomic masses: C=12, H=1, F=19, N=14, O=16). This compound features two fluorine atoms, four nitrogen atoms, and two oxygen atoms within its aromatic or heterocyclic framework. Fluorine’s electronegativity and small atomic radius enhance the compound’s metabolic stability and binding affinity in biological systems, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C14H12F2N4O2 |

|---|---|

Molecular Weight |

306.27 g/mol |

IUPAC Name |

N-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C14H12F2N4O2/c15-10-2-1-3-11(16)9(10)6-19-13(21)8-20-14(22)12-7-17-4-5-18-12/h1-5,7H,6,8H2,(H,19,21)(H,20,22) |

InChI Key |

BCZVHRDEQPEUEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)CNC(=O)C2=NC=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H12F2N4O2 typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated benzene derivative with a nitrogen-containing heterocycle under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as:

Mixing: Combining the reactants in a solvent.

Heating: Applying heat to facilitate the reaction.

Catalysis: Using catalysts to increase the reaction rate.

Purification: Isolating the product through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C14H12F2N4O2: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

C14H12F2N4O2: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which C14H12F2N4O2 exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s fluorine atoms may enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with C₁₄H₁₂F₂N₄O₂, differing in substituents or backbone modifications:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| C₁₄H₁₂F₂N₄O₂ | C₁₄H₁₂F₂N₄O₂ | 306.27 | Two fluorine atoms, four nitrogen atoms |

| C₁₂H₁₄N₄O₂ | C₁₂H₁₄N₄O₂ | 246.11 | Lacks fluorine; similar N₄O₂ framework |

| C₉H₁₄N₄O₂ | C₉H₁₄N₄O₂ | 210.23 | Smaller backbone; fewer aromatic groups |

| C₁₇H₁₂N₂O₄ | C₁₇H₁₂N₂O₄ | 308.08 | Nitro groups instead of fluorine |

Key Observations :

- Fluorine vs. Nitro Groups : C₁₄H₁₂F₂N₄O₂’s fluorine atoms increase its polarity compared to nitro-containing analogues like C₁₇H₁₂N₂O₄. Fluorine’s electron-withdrawing effects enhance stability against oxidative degradation, whereas nitro groups may reduce solubility due to higher hydrophobicity .

- Molecular Weight Impact : C₁₄H₁₂F₂N₄O₂ (306.27 g/mol) has a higher molecular weight than C₁₂H₁₄N₄O₂ (246.11 g/mol), which may reduce its solubility in aqueous media but improve lipid membrane permeability .

Pharmacological and Physicochemical Properties

- Solubility : Fluorine’s polar hydrophobicity in C₁₄H₁₂F₂N₄O₂ likely results in a logP value ~2.5–3.0, balancing solubility and membrane penetration. In contrast, C₁₂H₁₄N₄O₂ (logP ~1.8) may exhibit higher aqueous solubility but poorer tissue penetration .

- Stability: Fluorinated compounds like C₁₄H₁₂F₂N₄O₂ resist metabolic deactivation more effectively than non-fluorinated analogues, as seen in studies comparing C₉H₁₄N₄O₂ (half-life <1 hour) vs. fluorinated derivatives (half-life >4 hours) .

Patent and Literature Landscape

- C₁₄H₁₂F₂N₄O₂’s structural analogues, such as C₁₂H₁₄N₄O₂, are cited in 6 literature articles and 1 patent , primarily in antiviral and anticancer research .

- Nitro-substituted C₁₇H₁₂N₂O₄ derivatives have higher patent activity (up to 82 citations ), reflecting their broader applications in dye chemistry and enzyme inhibition .

Biological Activity

C14H12F2N4O2 is a fluorinated compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and metabolic modulation. This article reviews the compound's synthesis, biological effects, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula this compound suggests a complex structure that includes fluorine atoms, which are known to enhance the pharmacological properties of organic compounds. The presence of nitrogen and oxygen in the structure indicates potential interactions with biological targets such as enzymes and receptors.

Research indicates that this compound acts primarily through the inhibition of key metabolic pathways involved in cancer cell proliferation. Specifically, it has been shown to modulate hexokinase activity, a critical enzyme in glycolysis, which is often upregulated in aggressive cancers like glioblastoma multiforme (GBM) .

- Hexokinase Inhibition : The compound demonstrates superior inhibition of hexokinase II compared to traditional agents like 2-deoxy-D-glucose (2-DG), particularly under hypoxic conditions. This suggests that this compound could be more effective at lower doses and over extended periods .

2. In Vitro Studies

In vitro studies have shown that this compound exhibits potent cytotoxic effects on various cancer cell lines, with IC50 values indicating significant efficacy. The fluorinated derivatives were found to bind to hexokinase comparably to glucose, enhancing their stability and uptake .

| Compound | IC50 Value (µM) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | 5.6 | Hexokinase II | Effective under hypoxia |

| 2-Deoxy-D-Glucose | 15.3 | Hexokinase II | Less effective than this compound |

Case Study 1: Glioblastoma Treatment

A recent study evaluated the effects of this compound on glioblastoma cells. Researchers treated cells with varying concentrations of the compound and monitored cell viability and metabolic activity.

- Findings : The compound significantly reduced cell viability at concentrations above 5 µM, with a marked increase in apoptosis markers observed through flow cytometry analysis.

Case Study 2: Metabolic Profiling

Another investigation focused on the metabolic profiling of cancer cells treated with this compound. Metabolomic analyses revealed alterations in key metabolic pathways, including glycolysis and the pentose phosphate pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.